N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide
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Overview
Description
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the thiophene and imidazo[1,2-a]pyrimidine moieties in its structure makes it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles to minimize waste and environmental impact. Techniques such as solvent-free reactions and the use of recyclable catalysts are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties .
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include the inhibition of cyclooxygenase-2 (COX-2), which is associated with its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: An imidazo[1,2-a]pyridine derivative used as a sedative.
Saripidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties
Uniqueness
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide is unique due to its specific combination of the imidazo[1,2-a]pyrimidine and thiophene moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H14N4OS |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14N4OS/c1-12-5-7-13(8-6-12)15-16(21-17(23)14-4-2-11-24-14)22-10-3-9-19-18(22)20-15/h2-11H,1H3,(H,21,23) |
InChI Key |
SJPFVAAGPXNHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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